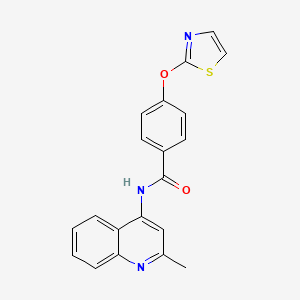
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTB-TB or Compound 3, is a novel compound that has been synthesized and studied for its potential application in the treatment of tuberculosis (TB).
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of heterocyclic compounds, including quinazoline and thiazole derivatives. These studies focus on developing new synthetic methodologies and understanding the structural features of these compounds through techniques such as NMR, IR spectroscopy, and mass spectrometry (Zablotskaya et al., 2013), (Aleqsanyan & Hambardzumyan, 2021).
Biological Activities
- Several studies have investigated the biological activities of quinazoline and thiazole derivatives, showing potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. These activities are attributed to the structural characteristics and physicochemical parameters of the compounds. Specific research has highlighted their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening results, indicating their potential for therapeutic applications (Zablotskaya et al., 2013), (Malik, Bahare, & Khan, 2013).
Anticancer Properties
- The anticancer properties of N-substituted quinazoline derivatives have been a significant focus. A study described the synthesis of benzothiazole and quinoline fused bioactive compounds, with some demonstrating promising anticancer activities against a variety of cancer cell lines, including breast, colon, prostate, and liver cancer. The study also explored the compounds' antioxidant properties, considering the role of Reactive Oxygen Species (ROS) in cancer development, and evaluated their effects on cell membrane stability (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
N-(2-methylquinolin-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-12-18(16-4-2-3-5-17(16)22-13)23-19(24)14-6-8-15(9-7-14)25-20-21-10-11-26-20/h2-12H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOYRLCEUNLSOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

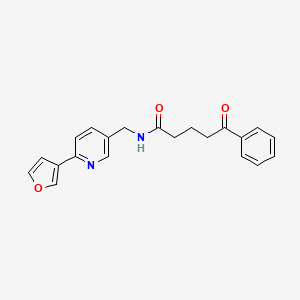
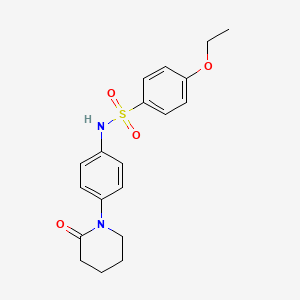
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)
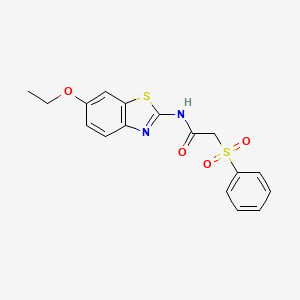
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)
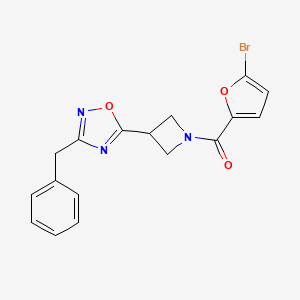
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)
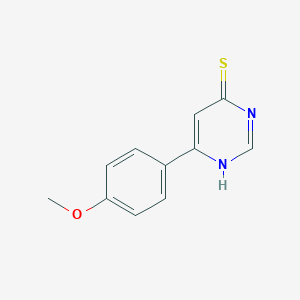
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)